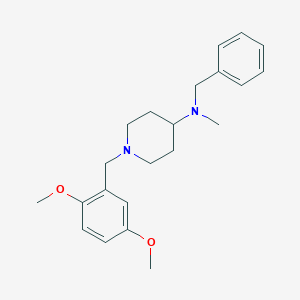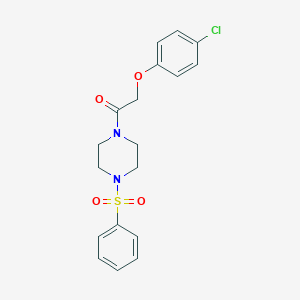![molecular formula C22H28ClN3 B247677 1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247677.png)
1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. CPP is a piperazine derivative that was first synthesized in 1988 by researchers at Pfizer, who were investigating the structure-activity relationship of various piperazine derivatives. Since then, CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of CPP involves the competitive binding of the compound to the NMDA receptor, specifically to the glycine-binding site on the NR1 subunit of the receptor. By blocking the glycine-binding site, CPP prevents the activation of the receptor by endogenous glycine, leading to a decrease in NMDA receptor-mediated neurotransmission. This, in turn, can modulate the activity of other neurotransmitter systems, leading to various behavioral and physiological effects.
Biochemical and Physiological Effects
CPP has been shown to induce a wide range of biochemical and physiological effects in animal models and human subjects. These effects include changes in locomotor activity, anxiety-like behavior, learning and memory processes, and pain perception. CPP has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine, among others.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPP in scientific research is its selectivity for the NMDA receptor. By selectively blocking the NMDA receptor, CPP can modulate the activity of other neurotransmitter systems without affecting other receptors or ion channels. This allows researchers to study the specific role of the NMDA receptor in various physiological and behavioral processes. However, one of the limitations of using CPP is its relatively short half-life and rapid metabolism, which can make it difficult to maintain stable blood levels of the compound over an extended period.
Zukünftige Richtungen
There are several potential future directions for the use of CPP in scientific research. One area of interest is the role of the NMDA receptor in various neuropsychiatric disorders, such as schizophrenia, depression, and anxiety disorders. By modulating the activity of the NMDA receptor, CPP may have therapeutic potential in these conditions. Another area of interest is the development of more selective and potent NMDA receptor antagonists based on the structure of CPP. These compounds may have improved pharmacokinetic and pharmacodynamic properties and may be useful in the treatment of various neurological and psychiatric disorders.
Conclusion
In conclusion, 1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. CPP is a selective antagonist of the NMDA receptor, which plays a critical role in synaptic plasticity and learning and memory processes. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Despite its limitations, CPP remains a valuable tool for studying the function of the NMDA receptor and its role in various physiological and behavioral processes.
Synthesemethoden
The synthesis of CPP involves the reaction of 1-(2-chlorobenzyl)piperazine with phenylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CPP as a white crystalline powder. The synthesis of CPP has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CPP has been widely used as a pharmacological tool in scientific research to study the function of various neurotransmitter receptors in the brain. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, CPP can modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, and induce various behavioral and physiological effects.
Eigenschaften
Molekularformel |
C22H28ClN3 |
|---|---|
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28ClN3/c23-22-9-5-4-6-19(22)18-24-12-10-21(11-13-24)26-16-14-25(15-17-26)20-7-2-1-3-8-20/h1-9,21H,10-18H2 |
InChI-Schlüssel |
NPMMDFRBFIAALJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)